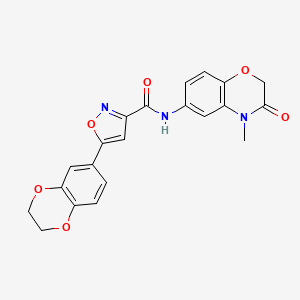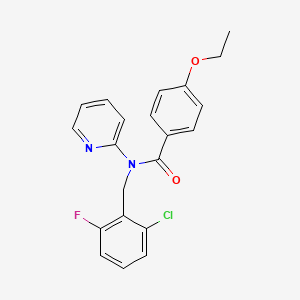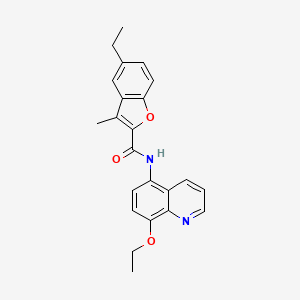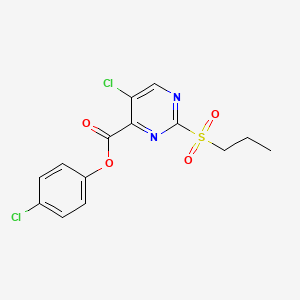
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
5-(2,3-dihydro-1,4-benzodioxin-6-yl): This part of the compound contains a benzodioxin ring system, which is a fused six-membered ring with two oxygen atoms. The dihydro modification indicates that it has a saturated six-membered ring.
N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl): Here, we have a benzoxazin ring system, also fused with a six-membered ring. The methyl group and the ketone (oxo) functionality add further complexity.
1,2-oxazole-3-carboxamide: Finally, we have an oxazole ring with a carboxamide group attached.
Análisis De Reacciones Químicas
The compound’s reactivity depends on its functional groups. Here are some potential reactions:
Oxidation: The benzodioxin and benzoxazin rings could undergo oxidation reactions, leading to various products.
Reduction: Reduction of the carbonyl group (oxo) or other functional groups may occur.
Substitution: Substituents on the rings can be replaced by other groups.
Common reagents and conditions would vary based on the specific reaction. Major products would depend on the reaction type and regioselectivity.
Aplicaciones Científicas De Investigación
This compound’s applications span several fields:
Medicine: It might exhibit biological activity, making it a potential drug candidate. Researchers could explore its effects on specific diseases or pathways.
Chemistry: Its unique structure could inspire new synthetic methodologies or ligand design.
Industry: If scalable synthesis becomes feasible, it could find applications in materials science or agrochemicals.
Mecanismo De Acción
Without experimental data, we can only speculate. understanding its molecular targets and pathways would require extensive research. It might interact with enzymes, receptors, or other cellular components.
Propiedades
Fórmula molecular |
C21H17N3O6 |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H17N3O6/c1-24-15-9-13(3-5-16(15)29-11-20(24)25)22-21(26)14-10-18(30-23-14)12-2-4-17-19(8-12)28-7-6-27-17/h2-5,8-10H,6-7,11H2,1H3,(H,22,26) |
Clave InChI |
SKAUVTMTUWGDRA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B11305710.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one](/img/structure/B11305724.png)
![7-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11305727.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305759.png)
![N-(2-methoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11305765.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11305772.png)
![N-[(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11305781.png)
![4-({[(6-{2-[(2-Methylpropanoyl)amino]phenyl}-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B11305782.png)
![6-chloro-7-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305783.png)
![N-[4-(dimethylamino)benzyl]-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11305792.png)


![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]propanamide](/img/structure/B11305802.png)
